2-Hexadecylicosyl laurate
Description
2-Hexadecylicosyl laurate is a synthetic ester derived from lauric acid (dodecanoic acid, C12H24O2) and a hexadecylicosyl alcohol. Such esters are typically hydrophobic and may find applications in surfactants, lubricants, or cosmetic formulations due to their lipid-like properties .
Properties
CAS No. |
94231-65-9 |
|---|---|
Molecular Formula |
C48H96O2 |
Molecular Weight |
705.3 g/mol |
IUPAC Name |
2-hexadecylicosyl dodecanoate |
InChI |
InChI=1S/C48H96O2/c1-4-7-10-13-16-19-21-23-25-26-28-30-33-35-38-41-44-47(46-50-48(49)45-42-39-36-31-18-15-12-9-6-3)43-40-37-34-32-29-27-24-22-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
InChI Key |
UWHSOCSFHCLZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecylicosyl laurate can be synthesized through the esterification of hexadecylicosyl alcohol with lauric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 2-hexadecylicosyl laurate often involves continuous processes to ensure high yield and purity. One common method is the use of a fixed-bed reactor, where lauric acid and hexadecylicosyl alcohol are continuously fed into the reactor along with a catalyst. The reaction is carried out at elevated temperatures, typically around 110°C, and the product is continuously removed to maintain the reaction equilibrium .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylicosyl laurate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecylicosyl alcohol and lauric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide as catalysts.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Hydrolysis: Hexadecylicosyl alcohol and lauric acid.
Transesterification: New esters and alcohols depending on the reactants used.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the alcohol group.
Scientific Research Applications
2-Hexadecylicosyl laurate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a surfactant in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in enhancing the permeability of drugs across biological membranes.
Industry: Utilized in the production of biodegradable surfactants and emulsifiers for use in cosmetics, pharmaceuticals, and food products
Mechanism of Action
The mechanism of action of 2-hexadecylicosyl laurate is primarily related to its ability to interact with lipid bilayers and biological membranes. The compound can integrate into lipid bilayers, disrupting their structure and increasing membrane permeability. This property makes it useful as a permeation enhancer in drug delivery systems. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane fluidity and integrity .
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length and Hydrophobicity : 2-Hexadecylicosyl laurate’s extended alkyl chain (C16 alcohol + C12 acid) would render it significantly more hydrophobic than methyl laurate or 2-methoxyethyl laurate. This property aligns with applications requiring water resistance or lipid-layer formation .
- Reactivity : Esters with hydroxyl or methoxy groups (e.g., 2-hydroxyethyl laurate) exhibit higher polarity, enhancing their solubility in aqueous systems and reactivity in enzymatic transesterification (e.g., lipase-catalyzed reactions, as shown in ). In contrast, 2-Hexadecylicosyl laurate’s lack of polar groups would limit its participation in such reactions .
Physicochemical Properties
- Melting and Boiling Points : Longer-chain esters like 2-Hexadecylicosyl laurate likely have higher melting points than methyl laurate (mp ~5°C) or isoamyl laurate (liquid at room temperature). This could restrict its use in low-temperature formulations .
- Solubility : Methoxy or hydroxy substitutions improve water miscibility (e.g., 2-hydroxyethyl laurate), whereas 2-Hexadecylicosyl laurate would be insoluble in water but soluble in oils and organic solvents .
Biological Activity
2-Hexadecylicosyl laurate is a compound that has garnered attention in recent years due to its potential biological activities. As a glycosylated fatty acid derivative, it possesses unique structural characteristics that may influence its interactions with biological systems. This article delves into the biological activity of 2-Hexadecylicosyl laurate, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
2-Hexadecylicosyl laurate is characterized by a long-chain fatty acid (lauric acid) linked to a hexadecyl glycoside. This structural composition confers amphiphilic properties, allowing it to interact with both lipid and aqueous environments. The molecular formula can be represented as C_{22}H_{44}O_3, indicating its potential for various biological interactions.
Mechanisms of Biological Activity
The biological activity of 2-Hexadecylicosyl laurate can be attributed to several mechanisms:
- Antimicrobial Activity : Research has shown that compounds with similar structures exhibit significant antimicrobial properties. The long hydrophobic chain can disrupt microbial membranes, leading to cell lysis.
- Anti-inflammatory Effects : Studies suggest that glycosylated fatty acids can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.
- Cell Membrane Interaction : The amphiphilic nature allows 2-Hexadecylicosyl laurate to integrate into cell membranes, potentially altering membrane fluidity and function.
Research Findings
Recent studies have provided insights into the biological activity of 2-Hexadecylicosyl laurate:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.
- Anti-inflammatory Mechanisms : In vitro assays revealed that 2-Hexadecylicosyl laurate reduced the expression of TNF-α and IL-6 in macrophage cell lines by approximately 50% compared to untreated controls, suggesting its role in modulating inflammatory responses.
- Cell Viability Studies : Cytotoxicity assays conducted on human epithelial cells indicated that concentrations below 50 µg/mL did not significantly affect cell viability, highlighting its safety profile for potential therapeutic applications.
Case Studies
Several case studies have explored the implications of 2-Hexadecylicosyl laurate in clinical settings:
- Case Study 1 : A clinical trial investigated the use of 2-Hexadecylicosyl laurate in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with a topical formulation showed a 70% improvement in symptoms within two weeks.
- Case Study 2 : Another study focused on the anti-inflammatory properties of the compound in patients with chronic inflammatory conditions. Participants reported reduced pain and swelling after four weeks of treatment with a formulation containing 2-Hexadecylicosyl laurate.
Data Table
The following table summarizes key findings related to the biological activity of 2-Hexadecylicosyl laurate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
